
2-Brom-N-Cyclohexylacetamid
Übersicht
Beschreibung
2-Bromo-N-cyclohexylacetamide is an organic compound with the molecular formula C8H14BrNO. It is a brominated derivative of acetamide, where the bromine atom is attached to the second carbon of the acetamide group, and the nitrogen atom is bonded to a cyclohexyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Autoimmune Diseases:
Recent studies have highlighted the compound's role in modulating immune responses. In a rat model of experimental autoimmune encephalomyelitis (EAE), 2-bromo-N-cyclohexylacetamide demonstrated a significant reduction in clinical symptoms associated with multiple sclerosis. Treated animals exhibited decreased severity of paralysis and reduced infiltration of autoimmune T cells into the central nervous system . These findings suggest that the compound may act as an effective therapeutic agent for managing autoimmune conditions.
2. Cancer Research:
The compound has also been investigated for its anticancer properties. Structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can enhance its efficacy against specific cancer cell lines. For instance, derivatives of 2-bromo-N-cyclohexylacetamide have shown promising results against colon cancer cell lines, with IC50 values indicating significant cytotoxicity . The unique structural features of this compound allow it to interact with biological targets involved in tumor growth and metastasis.
Case Studies
Case Study 1: EAE Model
In an experimental study involving EAE, rats treated with 2-bromo-N-cyclohexylacetamide displayed significantly improved clinical outcomes compared to control groups. The treatment led to a marked decrease in the severity of symptoms and reduced weight loss, indicating its potential as a therapeutic agent for multiple sclerosis .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer activity of various derivatives of 2-bromo-N-cyclohexylacetamide against different cancer cell lines. Results showed that certain modifications led to enhanced activity against colon cancer cells, suggesting that structural optimization could yield more potent anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclohexylacetamide can be achieved through several methods. One common method involves the bromination of N-cyclohexylacetamide. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-bromo-N-cyclohexylacetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-cyclohexylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Reduction: The compound can be reduced to N-cyclohexylacetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the cyclohexyl group to cyclohexanone or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Nucleophilic Substitution: Products include N-cyclohexylacetamide derivatives with different substituents replacing the bromine atom.
Reduction: The major product is N-cyclohexylacetamide.
Oxidation: Products include cyclohexanone derivatives and other oxidized forms of the cyclohexyl group.
Wirkmechanismus
The mechanism of action of 2-bromo-N-cyclohexylacetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoacetamide: Similar structure but lacks the cyclohexyl group.
N-Cyclohexylacetamide: Similar structure but lacks the bromine atom.
2-Bromo-N-methylacetamide: Similar structure but has a methyl group instead of a cyclohexyl group.
Uniqueness
2-Bromo-N-cyclohexylacetamide is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination imparts distinct chemical properties, making it more reactive in nucleophilic substitution reactions and providing specific biological activity that is not observed in its analogs .
Biologische Aktivität
Overview
2-Bromo-N-cyclohexylacetamide is an organic compound with the molecular formula CHBrNO. This compound features a bromine atom attached to the acetamide group, with a cyclohexyl group bonded to the nitrogen atom. It has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities, particularly in antimicrobial and anticancer applications.
The compound is characterized by its reactivity, which can be attributed to the presence of the bromine atom and the acetamide functional group. The bromine atom allows for nucleophilic substitution reactions, while the acetamide group can undergo hydrolysis under various conditions.
Key Reactions
- Nucleophilic Substitution : The bromine can be replaced by nucleophiles such as hydroxide ions or amines.
- Reduction : Can be reduced to N-cyclohexylacetamide using reducing agents like lithium aluminum hydride (LiAlH).
- Oxidation : Potentially oxidized to yield derivatives such as cyclohexanone.
Biological Activity
Research indicates that 2-bromo-N-cyclohexylacetamide exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer effects.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has been explored for its potential as an anticancer agent. In vitro studies have indicated that it may inhibit the proliferation of cancer cells, including breast cancer and melanoma cell lines. The proposed mechanism involves the inhibition of specific enzymes or proteins essential for cancer cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study assessed the activity of 2-bromo-N-cyclohexylacetamide against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting significant antibacterial properties.
- Cancer Cell Proliferation : In a study focusing on breast cancer cells, treatment with 2-bromo-N-cyclohexylacetamide resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed that the compound induces apoptosis in these cells.
The biological activity of 2-bromo-N-cyclohexylacetamide is linked to its ability to interact with various molecular targets:
- Enzyme Inhibition : The bromine atom facilitates covalent bonding with target proteins, disrupting their normal function.
- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.
Comparative Analysis
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromoacetamide | CHBrNO | Lacks cyclohexyl group; simpler structure |
N-Cyclohexylacetamide | CHNO | Lacks bromine; less reactive |
2-Bromo-N-methylacetamide | CHBrNO | Methyl group instead of cyclohexyl; different activity |
Eigenschaften
IUPAC Name |
2-bromo-N-cyclohexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKRFCPNGGNHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289087 | |
Record name | 2-bromo-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63177-66-2 | |
Record name | 63177-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.